molecular formula C13H18N2O4S B2768116 {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine CAS No. 1428364-54-8

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine

Cat. No.: B2768116
CAS No.: 1428364-54-8
M. Wt: 298.36
InChI Key: SYCPLPMTSNUYTG-UHFFFAOYSA-N
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Description

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 This compound is known for its unique structure, which includes a dimethylsulfamoylamino group and a methoxybenzene moiety

Preparation Methods

The synthesis of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-ynoxy intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions.

    Introduction of the dimethylsulfamoylamino group: This step involves the reaction of the but-2-ynoxy intermediate with dimethylsulfamoyl chloride in the presence of a base.

    Coupling with methoxybenzene: The final step involves the coupling of the intermediate with methoxybenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules. The methoxybenzene moiety can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine can be compared with other similar compounds, such as:

    4-(Dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene: This compound has a similar structure but includes a methylamino group instead of a methoxy group.

    Dimethylsulfamoylamino derivatives: Other derivatives with different substituents on the benzene ring or the alkyne moiety can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPLPMTSNUYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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